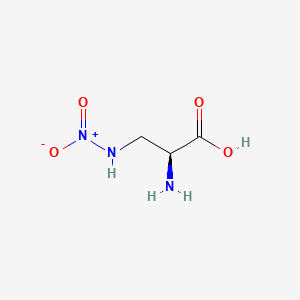
Alanine, 3-(nitroamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a nitroamino group attached to the alanine backbone, making it a unique derivative of alanine. It is a small organic molecule that plays a role in various biochemical processes.
Preparation Methods
The synthesis of Alanine, 3-(nitroamino)- typically involves the nitration of alanine derivatives. One common method includes the reaction of alanine with nitric acid in the presence of acetic anhydride . The reaction conditions often require careful control of temperature and pH to ensure the selective nitration of the amino group without affecting the carboxylate group. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Alanine, 3-(nitroamino)- undergoes various chemical reactions, including:
Oxidation: The nitroamino group can be oxidized to form nitroso derivatives under specific conditions.
Reduction: Reduction of the nitroamino group can yield amino derivatives, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroamino group is replaced by other functional groups. Common reagents used in these reactions include nitric acid, hydrogen gas, and various catalysts.
Scientific Research Applications
Alanine, 3-(nitroamino)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of Alanine, 3-(nitroamino)- involves its interaction with specific molecular targets and pathways. The nitroamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes involved in amino acid metabolism, affecting their activity and function .
Comparison with Similar Compounds
Alanine, 3-(nitroamino)- can be compared with other similar compounds such as:
Alanine: The parent compound, which lacks the nitroamino group and has different chemical properties.
Nitroalanine: Another derivative with a nitro group attached to the alanine backbone, but at a different position.
Amino acids with nitro groups: Other amino acids that have been nitrated, such as nitrotyrosine and nitrotryptophan, which have distinct biochemical roles and properties
Properties
CAS No. |
58130-89-5 |
|---|---|
Molecular Formula |
C3H7N3O4 |
Molecular Weight |
149.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-nitramidopropanoic acid |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-5-6(9)10/h2,5H,1,4H2,(H,7,8)/t2-/m0/s1 |
InChI Key |
QMXHUFVYJLFLRY-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N[N+](=O)[O-] |
Canonical SMILES |
C(C(C(=O)O)N)N[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


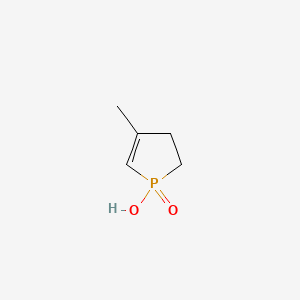
![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)

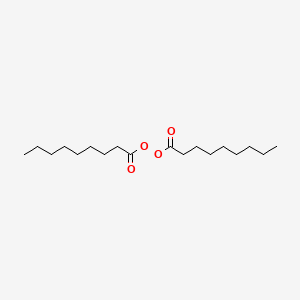


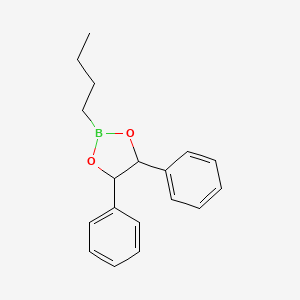
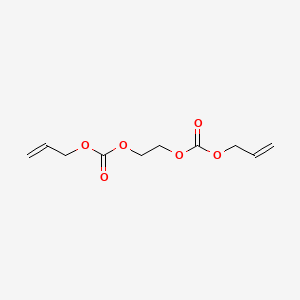
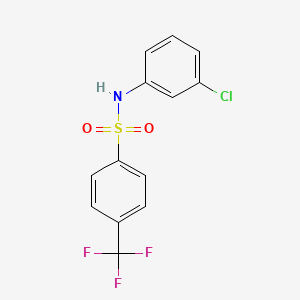
![2-[[1-(2-Amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[3-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]butan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid](/img/structure/B14170679.png)
![6-Chloropyrido[4,3-c][1,5]naphthyridine](/img/structure/B14170680.png)

